![molecular formula C12H12N4O2 B5847615 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in numerous areas.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of enzymes or other proteins in cells, leading to the disruption of cellular processes.
Biochemical and physiological effects:
Research has shown that 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one exhibits various biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which could make it useful in the treatment of diseases caused by oxidative stress. Additionally, this compound has been found to exhibit antitumor activity, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in lab experiments is that it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, a limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific cellular processes.
Future Directions
There are numerous future directions for research on 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one. For example, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted treatments for various diseases. Additionally, research could be done to explore the potential applications of this compound in fields such as agriculture and environmental science.
Synthesis Methods
The synthesis of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one involves the reaction of 2-methylbenzimidazole with ethyl chloroacetate, followed by the addition of hydrazine hydrate and formaldehyde. The resulting compound is then treated with sodium hydroxide to yield the final product.
Scientific Research Applications
The potential applications of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in scientific research are vast. This compound has been found to exhibit antimicrobial, antitumor, and antiviral activity, making it a promising candidate for research in the fields of medicine and pharmacology. Additionally, this compound has been found to have potential applications in the field of agriculture, where it could be used as a pesticide or herbicide.
properties
IUPAC Name |
5-(2-hydroxyethyl)-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-11(18)13-12-15(6-7-17)9-4-2-3-5-10(9)16(12)14-8/h2-5,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRARQXGBWIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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